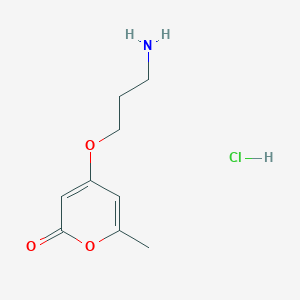

4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride

Description

Properties

IUPAC Name |

4-(3-aminopropoxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-7-5-8(6-9(11)13-7)12-4-2-3-10;/h5-6H,2-4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIWGMWOTVKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-methyl-2H-pyran-2-one Intermediate

The starting point is often 6-methyl-2H-pyran-2-one or its derivatives, which can be synthesized or procured commercially. According to recent literature, derivatives of 6-methyl-2H-pyran-2-one are prepared via alkylation of methyl acetoacetate with haloalkanes under basic conditions, followed by cyclization steps to form the pyranone ring system.

Introduction of the 3-Aminopropoxy Side Chain

The key step involves attaching the 3-aminopropoxy group at the 4-position of the pyranone ring. This is commonly achieved by O-alkylation of the pyranone hydroxyl group with a suitable haloalkylamine or protected aminoalkyl derivative. For example:

- The pyranone derivative is reacted with 1-bromo-3-chloropropane or similar halogenated intermediates in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at moderate temperatures (around 50 °C).

- Subsequent nucleophilic substitution or deprotection steps yield the free amino group on the propoxy side chain.

Formation of the Hydrochloride Salt

The free base of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one is converted to its hydrochloride salt by treatment with an aqueous solution of hydrochloric acid, often 1 M HCl, under controlled conditions. This step enhances the compound's stability and solubility, facilitating isolation as a crystalline solid.

Representative Experimental Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of methyl acetoacetate with 1-bromo-3-chloropropane | Potassium carbonate, DMF, 50 °C, 12 h | ~70-80 | Formation of haloketone intermediate |

| Cyclization to form pyranone | Acid/base catalysis, reflux in ethanol or similar solvent | Variable | Dependent on specific protocol |

| O-Alkylation with haloalkylamine or protected amine | Potassium carbonate or triethylamine, DMF or dichloromethane, 0-50 °C, 12 h | 75-85 | Introduction of 3-aminopropoxy substituent |

| Conversion to hydrochloride salt | 1 M HCl aqueous solution, room temperature, 1 h | Quantitative | Precipitation of hydrochloride salt |

Advantages and Improvements in Preparation

A recent patent (CN102781927A) describes an improved process for related pyranone derivatives that emphasizes:

- Use of sodium methylate instead of salt of wormwood to reduce water consumption and waste generation.

- Recovery and reuse of solvents via distillation to enhance economic and environmental efficiency.

- Avoidance of carcinogenic solvents like benzene by employing safer alternatives.

- Simplification of reaction steps to reduce time and cost at commercial scale.

These improvements can be adapted to the synthesis of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride to optimize yield, purity, and sustainability.

Summary Table of Preparation Methods

| Preparation Aspect | Traditional Method | Improved Method (Patent CN102781927A) |

|---|---|---|

| Alkylation base | Potassium carbonate | Sodium methylate |

| Solvent | DMF, dichloromethane, benzene (problematic) | Alcoholic solvents with solvent recovery |

| Reaction temperature | 0-50 °C | Similar or slightly optimized |

| Wastewater generation | High | Reduced by ~4 times |

| Catalyst | Triethylamine, 4-dimethylaminopyridine | Catalyst-free or minimal catalyst |

| Purification | Extraction with hazardous solvents | Fractional distillation, solvent recycling |

| Environmental impact | Moderate to high | Significantly reduced |

| Commercial scalability | Challenging due to solvent and waste issues | Improved scalability and cost-effectiveness |

Research Findings and Analytical Data

- The synthesized this compound typically appears as a light yellow solid with yields around 75-85% after purification.

- Characterization by ^1H NMR confirms the presence of the aminopropoxy side chain and methyl substituent on the pyranone ring.

- The hydrochloride salt form shows enhanced solubility in aqueous media, beneficial for biological applications.

- The compound's preparation methods have been optimized to minimize hazardous waste and improve overall process sustainability without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Key Comparative Insights

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound and CREBi ) improve aqueous solubility, critical for drug delivery. Tertiary amines (e.g., diethylamino in ) may reduce solubility compared to primary amines .

- Stability: Crystalline analogs (e.g., benzothiazolylamino derivatives) exhibit higher melting points (175–176°C), suggesting solid-state stability, whereas oily products (e.g., 7b–7d in ) may require formulation adjustments .

Biological Activity

4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound belonging to the pyranone class, recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, which is crucial for its biological activity. The presence of an amino group enhances its ability to form hydrogen bonds with biological targets, influencing their function through modulation of enzymatic activity and receptor interactions. The molecular formula is represented as follows:

The mechanism of action for this compound involves:

- Binding Affinity : The aminopropoxy group facilitates binding to various enzymes and receptors.

- Modulation of Activity : The compound can modulate the activity of these biological targets, influencing metabolic pathways and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve interaction with microbial cell components, potentially disrupting cellular processes. For instance:

- In vitro Studies : Showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL in various assays.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cytotoxicity Tests : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, with effective doses (ED50) reported between 0.059 to 0.090 µM against specific tumor types.

| Cell Line | ED50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.070 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 0.059 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 0.090 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyranone ring can significantly affect the compound's biological potency. For example:

- Compounds with additional aromatic groups at specific positions on the pyranone ring have shown enhanced cytotoxicity.

Key Findings

- Hydrophobicity : Increased hydrophobic character correlates with improved membrane permeability and bioavailability.

- Functional Groups : The presence of electron-donating groups enhances binding affinity to target proteins, increasing biological activity.

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Anticancer Evaluation : A series of experiments conducted on human cancer cell lines demonstrated that treatment with varying concentrations led to significant apoptosis in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 6-methyl-2H-pyran-2-one derivatives with 3-aminopropanol under reflux conditions in a polar aprotic solvent (e.g., DMF or propionic acid), followed by hydrochloric acid treatment to form the hydrochloride salt. TLC monitoring and crystallization from chloroform-ethanol mixtures (8:1) are effective for purification .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key steps include growing high-quality crystals, collecting intensity data, and refining parameters (e.g., thermal displacement, hydrogen bonding). SHELX programs are robust for small-molecule crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, aminopropoxy groups). The 6-methyl group typically appears as a singlet at δ ~2.1 ppm, while the pyran-2-one carbonyl resonates at δ ~160–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for related pyran-2-one derivatives?

- Findings : Structurally similar compounds, such as 4-(alkyloxy)-6-methyl-2H-pyran-2-ones, exhibit quorum sensing inhibition in bacterial models (e.g., Pseudomonas aeruginosa). Activity is often assessed via reporter gene assays or biofilm inhibition studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodology :

- Reaction Optimization : Screen solvents (e.g., propionic acid vs. DMF), temperatures, and catalysts. For example, using microwave-assisted synthesis may reduce reaction time .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization with mixed solvents (e.g., CHCl₃:EtOH) to improve purity .

Q. How do structural modifications (e.g., aminoalkyl chain length) affect biological activity?

- Approach :

- SAR Studies : Synthesize analogs with varying chain lengths (e.g., 3-aminobutoxy vs. 3-aminopropoxy) and test activity in quorum sensing or cytotoxicity assays. For instance, Prexasertib (a pyrazinecarbonitrile derivative with a 3-aminopropoxy group) shows enhanced anticancer activity due to improved target binding .

Q. What computational methods predict the binding affinity of this compound to bacterial LasR receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyran-2-one core and LasR’s ligand-binding domain.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in crystallographic data during refinement?

- Troubleshooting :

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.

- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) and validate with R-factor convergence checks .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Key Research Gaps and Contradictions

- Synthetic Challenges : Conflicting reports on ideal solvents (DMF vs. propionic acid) for aminopropoxy coupling .

- Biological Mechanisms : While quorum sensing inhibition is established, the exact interaction site on LasR remains debated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.